molecular formula C18H17BrO4 B11662112 (2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid

(2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid

Cat. No.: B11662112
M. Wt: 377.2 g/mol
InChI Key: NPHMHCSWUARTTM-UXBLZVDNSA-N
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Description

(2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid: is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 3-ethoxyphenol as the primary starting materials.

    Etherification: 4-bromophenol is reacted with methanol in the presence of a base to form 4-(4-bromophenyl)methoxyphenol.

    Esterification: 3-ethoxyphenol is then esterified with acetic anhydride to form 3-ethoxyphenyl acetate.

    Condensation: The two intermediates are then subjected to a condensation reaction with acrylic acid in the presence of a base to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a saturated carboxylic acid.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}propanoic acid.

    Reduction: Formation of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}propanoic acid.

    Substitution: Formation of 3-{4-[(4-methoxyphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl and ethoxyphenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. The prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness:

  • The combination of bromophenyl, ethoxyphenyl, and prop-2-enoic acid groups in (2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid provides a unique set of chemical properties and reactivity patterns that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H17BrO4

Molecular Weight

377.2 g/mol

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C18H17BrO4/c1-2-22-17-11-13(6-10-18(20)21)5-9-16(17)23-12-14-3-7-15(19)8-4-14/h3-11H,2,12H2,1H3,(H,20,21)/b10-6+

InChI Key

NPHMHCSWUARTTM-UXBLZVDNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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